4-Formyl-2-(trifluoromethyl)biphenyl

Catalog No.
S12311000
CAS No.
M.F
C14H9F3O
M. Wt
250.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-2-(trifluoromethyl)biphenyl

Product Name

4-Formyl-2-(trifluoromethyl)biphenyl

IUPAC Name

4-phenyl-3-(trifluoromethyl)benzaldehyde

Molecular Formula

C14H9F3O

Molecular Weight

250.21 g/mol

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-8-10(9-18)6-7-12(13)11-4-2-1-3-5-11/h1-9H

InChI Key

LDDRZSNHDJQTQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)C(F)(F)F

4-Formyl-2-(trifluoromethyl)biphenyl is an aromatic compound characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF₃) attached to a biphenyl backbone. This compound has garnered attention due to its unique electronic properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more suitable for biological applications.

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions provide pathways for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that 4-Formyl-2-(trifluoromethyl)biphenyl exhibits potential biological activities. Investigations have focused on its ability to inhibit specific enzymes and bind to receptors, suggesting its utility in medicinal chemistry. The presence of the trifluoromethyl group may enhance its binding affinity and metabolic stability, making it a candidate for further exploration in drug development.

Several methods have been developed for synthesizing 4-Formyl-2-(trifluoromethyl)biphenyl:

  • Formylation of Biphenyl: This method involves the introduction of the formyl group using formylating agents like formic acid or phosphorus oxychloride.
  • Suzuki-Miyaura Coupling Reaction: This widely used method involves coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst, allowing for the formation of carbon-carbon bonds that incorporate the desired functional groups.

These synthetic routes can be optimized to improve yield and purity, especially in industrial applications.

4-Formyl-2-(trifluoromethyl)biphenyl has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its potential therapeutic properties are being explored, particularly in developing anti-inflammatory and anticancer agents.
  • Material Science: The compound may find applications in creating advanced materials such as polymers and coatings due to its unique electronic properties.

Interaction studies have shown that 4-Formyl-2-(trifluoromethyl)biphenyl can engage with various molecular targets within biological systems. Its ability to form covalent bonds with nucleophilic residues in proteins suggests it could modulate enzyme activity or receptor function. The trifluoromethyl group enhances these interactions by increasing lipophilicity and stability, which are critical for drug-like properties.

Several compounds share structural similarities with 4-Formyl-2-(trifluoromethyl)biphenyl, including:

  • 4-Formylbiphenyl: Lacks the trifluoromethyl group but retains the formyl functionality.
  • 4-Methoxy-2-(trifluoromethyl)biphenyl: Contains a methoxy group instead of a formyl group, affecting its reactivity and solubility.
  • 4-Hydroxymethylbiphenyl: Features a hydroxymethyl group, which can participate in hydrogen bonding interactions.

Comparison Table

Compound NameKey Functional GroupsUnique Properties
4-Formyl-2-(trifluoromethyl)biphenylFormyl, TrifluoromethylEnhanced lipophilicity and metabolic stability
4-FormylbiphenylFormylBasic structure without trifluoromethyl
4-Methoxy-2-(trifluoromethyl)biphenylMethoxy, TrifluoromethylDifferent electronic properties
4-HydroxymethylbiphenylHydroxymethylEngages in hydrogen bonding

The uniqueness of 4-Formyl-2-(trifluoromethyl)biphenyl lies in its combination of both the formyl and trifluoromethyl groups, which together enhance its reactivity and potential applications compared to similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

250.06054939 g/mol

Monoisotopic Mass

250.06054939 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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